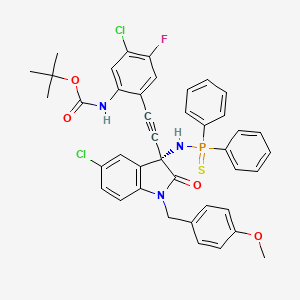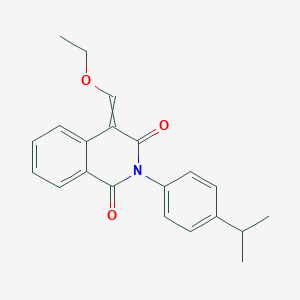
4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Introduction of the Ethoxymethylene Group: This step might involve the use of ethyl formate or ethyl orthoformate under acidic or basic conditions.
Substitution with Isopropyl-phenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione
- 4-Ethoxymethylene-2-phenyl-4H-isoquinoline-1,3-dione
Comparison
Compared to similar compounds, 4-Ethoxymethylene-2-(4-isopropyl-phenyl)-4H-isoquinoline-1,3-dione might exhibit unique properties due to the presence of the ethoxymethylene and isopropyl-phenyl groups. These groups could influence its chemical reactivity, biological activity, and overall stability.
Propiedades
Fórmula molecular |
C21H21NO3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-(ethoxymethylidene)-2-(4-propan-2-ylphenyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H21NO3/c1-4-25-13-19-17-7-5-6-8-18(17)20(23)22(21(19)24)16-11-9-15(10-12-16)14(2)3/h5-14H,4H2,1-3H3 |
Clave InChI |
AGWYUPVCBZBQMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)

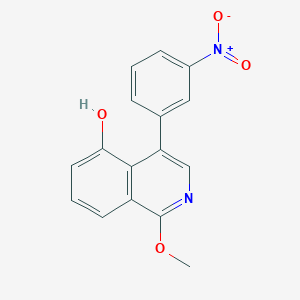
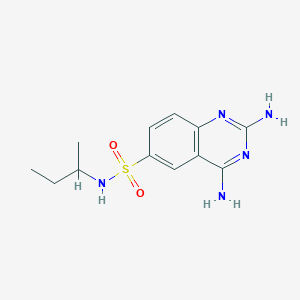
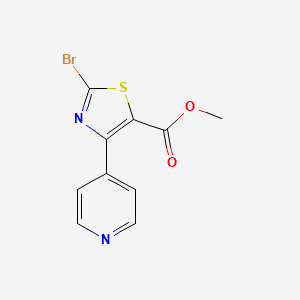
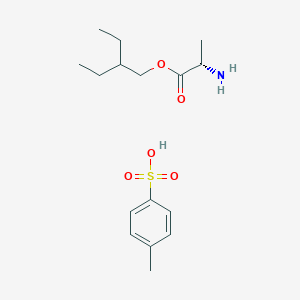
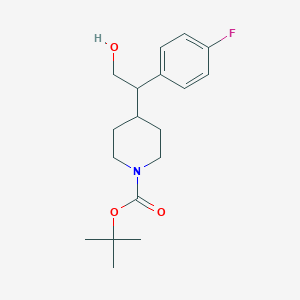
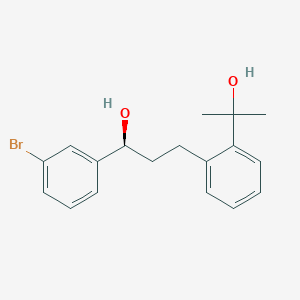
![Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-](/img/structure/B11832804.png)
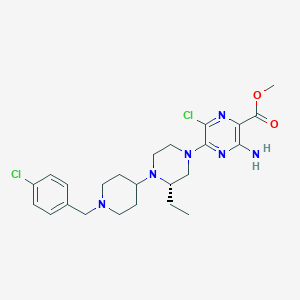
![Cyclopropane;ethyl 4-(bromomethyl)-2-[(2,6-difluorophenyl)methyl-ethoxycarbonylamino]-5-(4-nitrophenyl)thiophene-3-carboxylate](/img/structure/B11832818.png)
![9,10-Difluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11832824.png)
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)
